1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl and methylpentyl substituent, along with nitric acid. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, Wallach synthesis, or from the dehydrogenation of imidazolines.
Substitution Reactions: The chlorophenyl and methylpentyl groups are introduced through substitution reactions.
Combination with Nitric Acid: The final step involves the addition of nitric acid to the synthesized imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Miconazole Nitrate: An imidazole derivative with antifungal properties.
Clotrimazole: Another imidazole compound used as an antifungal agent.
Ketoconazole: Known for its use in treating fungal infections.
Uniqueness
1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.
Properties
CAS No. |
59666-62-5 |
---|---|
Molecular Formula |
C15H20ClN3O3 |
Molecular Weight |
325.79 g/mol |
IUPAC Name |
1-[2-(2-chlorophenyl)-4-methylpentyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H19ClN2.HNO3/c1-12(2)9-13(10-18-8-7-17-11-18)14-5-3-4-6-15(14)16;2-1(3)4/h3-8,11-13H,9-10H2,1-2H3;(H,2,3,4) |
InChI Key |
LXXMVXLBPABMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.